molecular formula C5H8N2O2 B1659450 methyl 4,5-dihydro-1H-imidazole-5-carboxylate CAS No. 652128-54-6

methyl 4,5-dihydro-1H-imidazole-5-carboxylate

Cat. No. B1659450
CAS RN: 652128-54-6
M. Wt: 128.13
InChI Key: HDJOZRJKHMBVCU-UHFFFAOYSA-N
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Description

“Methyl 4,5-dihydro-1H-imidazole-5-carboxylate” is a chemical compound with the molecular formula C5H8N2O2 . It belongs to the class of organic compounds known as imidazoles, which are compounds containing an imidazole ring, a five-member ring with two non-adjacent nitrogen atoms .


Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of the two nitrogen atoms, it shows two equivalent tautomeric forms .

Mechanism of Action

Target of Action

Methyl 4,5-dihydro-1H-imidazole-5-carboxylate is a derivative of imidazole, a heterocyclic compound that is known to interact with a variety of biological targets .

Mode of Action

Imidazole derivatives are known to exhibit a broad range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . These activities suggest that the compound interacts with its targets in a way that modulates their function, leading to changes in cellular processes.

Biochemical Pathways

It’s known that imidazole derivatives can inhibit photosynthetic electron flow and atp-synthesis, acting as hill reaction inhibitors . This suggests that the compound may affect energy production pathways in cells.

Pharmacokinetics

Imidazole is known to be highly soluble in water and other polar solvents , which could impact the bioavailability of this compound.

Result of Action

Imidazole derivatives have been reported to show activity against mycobacterium tuberculosis, multidrug-resistant acinetobacter baumanii, and gram-negative bacteria . This suggests that the compound may have antimicrobial effects.

Action Environment

It’s known that the reaction conditions can influence the synthesis of imidazole derivatives . For example, some imidazole synthesis reactions can be run under solvent-free conditions , which could potentially influence the action of the resulting compounds.

Future Directions

Imidazole compounds have a broad range of chemical and biological properties, making them an important synthon in the development of new drugs . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . Therefore, the study and development of imidazole compounds, including “methyl 4,5-dihydro-1H-imidazole-5-carboxylate”, continue to be a promising area for future research.

properties

IUPAC Name

methyl 4,5-dihydro-1H-imidazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O2/c1-9-5(8)4-2-6-3-7-4/h3-4H,2H2,1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDJOZRJKHMBVCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CN=CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60668443
Record name Methyl 4,5-dihydro-1H-imidazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60668443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 4,5-dihydro-1H-imidazole-5-carboxylate

CAS RN

652128-54-6
Record name Methyl 4,5-dihydro-1H-imidazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60668443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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